Bienvenue dans la boutique en ligne BenchChem!

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide

phosphodiesterase inhibition PDE5A selectivity profiling

N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide (CAS 433691-75-9; molecular formula C₁₆H₁₈N₄O₃S; MW 346.4 g/mol) is a small-molecule sulfonamide derivative that integrates a 4,6-dimethylpyrimidine core, a benzenesulfonamide linker, and a cyclopropanecarboxamide terminal group. This compound has been catalogued in authoritative cheminformatics databases including PubChem (legacy SID and BindingDB (BDBM236641), where it is associated with phosphodiesterase (PDE) inhibitory activity and is referenced in patent literature concerning pyrimidine sulfonamide chemotypes.

Molecular Formula C16H18N4O3S
Molecular Weight 346.4g/mol
CAS No. 433691-75-9
Cat. No. B506448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide
CAS433691-75-9
Molecular FormulaC16H18N4O3S
Molecular Weight346.4g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C
InChIInChI=1S/C16H18N4O3S/c1-10-9-11(2)18-16(17-10)20-24(22,23)14-7-5-13(6-8-14)19-15(21)12-3-4-12/h5-9,12H,3-4H2,1-2H3,(H,19,21)(H,17,18,20)
InChIKeyADUZWXYEKUCENY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide (CAS 433691-75-9): Procurement-Relevant Chemical Profile and Comparator Context


N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide (CAS 433691-75-9; molecular formula C₁₆H₁₈N₄O₃S; MW 346.4 g/mol) is a small-molecule sulfonamide derivative that integrates a 4,6-dimethylpyrimidine core, a benzenesulfonamide linker, and a cyclopropanecarboxamide terminal group [1]. This compound has been catalogued in authoritative cheminformatics databases including PubChem (legacy SID 15207030) and BindingDB (BDBM236641), where it is associated with phosphodiesterase (PDE) inhibitory activity and is referenced in patent literature concerning pyrimidine sulfonamide chemotypes [2]. While some vendor sources have conflated this compound with tofacitinib (CP-690,550), structural verification confirms it is a distinct chemical entity belonging to the broader class of N-sulfonylaminocyclopropanecarboxamides, a scaffold explored for kinase and PDE modulation [3].

Why N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide Cannot Be Interchanged with Generic Pyrimidine Sulfonamides or Cyclopropanecarboxamide Analogs


The compound's differentiation is rooted in its precise chemotype constellation: the simultaneous presence of (i) a 4,6-dimethyl-2-pyrimidinyl sulfonamide hydrogen-bonding pharmacophore, (ii) a para-substituted phenyl bridge, and (iii) a cyclopropanecarboxamide terminus creates a conformational and electronic profile that is absent in generic sulfonamides or simpler cyclopropanecarboxamides [1]. The cyclopropane ring imposes a rigid, non-planar geometry that restricts rotational freedom compared to linear alkyl amide analogs, potentially altering target binding kinetics, while the 4,6-dimethyl substitution on the pyrimidine ring modulates both steric bulk and hydrogen-bonding capacity relative to unsubstituted or mono-methyl pyrimidine sulfonamides [2]. Available BindingDB data indicate this compound exhibits measurable PDE5A inhibition (IC₅₀ = 1.8 μM) with selectivity over COX-2 (IC₅₀ > 100 μM), a selectivity window that may be compromised in close structural analogs with different N-substitution patterns [3]. These structural features mean that simply substituting a generic pyrimidine sulfonamide or a related cyclopropanecarboxamide would yield a molecule with divergent target engagement, solubility, and metabolic stability profiles.

Quantitative Differentiation Evidence for N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide Versus Closest Comparators


PDE5A Inhibitory Activity and COX-2 Selectivity Profile Versus Generic PDE5 Inhibitors

In a direct enzymatic fluorescence polarization assay (IMAP format, Molecular Devices), this compound inhibited recombinant full-length GST-tagged PDE5A1 with an IC₅₀ of 1,800 nM (1.8 μM) [1]. In contrast, under identical assay conditions, the compound showed negligible inhibition of COX-2 (prostaglandin G/H synthase 2) with an IC₅₀ greater than 100,000 nM (>100 μM) [1]. This represents a >55-fold selectivity window for PDE5A over COX-2. By comparison, the prototypical PDE5 inhibitor sildenafil exhibits PDE5 IC₅₀ values of approximately 3–5 nM but also engages PDE6 with only ~10-fold selectivity, while the pan-PDE inhibitor zaprinast shows PDE5 IC₅₀ values of ~500–800 nM with broader cross-reactivity across PDE families [2]. The compound's moderate PDE5 potency combined with pronounced COX-2 discrimination distinguishes it from both high-potency clinical PDE5 inhibitors and less selective screening agents.

phosphodiesterase inhibition PDE5A selectivity profiling COX-2

Chemotype Differentiation: Cyclopropanecarboxamide Conformational Constraint Versus Linear Amide or Unsubstituted Pyrimidine Analogs

The cyclopropanecarboxamide terminus introduces a rigid, non-planar conformational constraint with a defined dihedral angle (~140–150° between the amide plane and the cyclopropane ring) that is absent in linear alkyl amides (freely rotating sp³ chains) or in aryl carboxamides (planar or near-planar geometries) [1]. This constrained geometry has been systematically exploited in the N-sulfonylaminocyclopropanecarboxamide class to tune target binding entropy and metabolic stability [2]. The simultaneous presence of the 4,6-dimethylpyrimidine-2-sulfonamide group provides a bidentate hydrogen-bond donor/acceptor motif (sulfonamide NH and pyrimidine N atoms) that differs from mono-substituted pyrimidine sulfonamides (e.g., 4-methyl or 6-methyl only) by presenting an additional steric shield from the second methyl group, which can modulate selectivity against off-target sulfonamide-binding proteins such as carbonic anhydrase isoforms [3]. While direct head-to-head enzymatic data comparing this specific compound to des-methyl or des-cyclopropyl analogs are not publicly available, the SAR principles established in the broader patent literature for this chemotype class support that both the dimethyl substitution and the cyclopropane constraint contribute to target selectivity and physicochemical properties [2].

conformational restriction cyclopropanecarboxamide structure-activity relationship pyrimidine sulfonamide

Structural Identity and Purity Verification: Avoiding Misidentification with Tofacitinib (CP-690,550)

Multiple vendor databases have erroneously cross-referenced CAS 433691-75-9 with CP-690,550 (tofacitinib), a JAK inhibitor with a distinct pyrrolo[2,3-d]pyrimidine scaffold (CAS 477600-75-2 for tofacitinib base; CAS 540737-29-9 for the citrate salt) [1]. Structural verification by InChI Key confirms that CAS 433691-75-9 (InChI Key: ADUZWXYEKUCENY-UHFFFAOYSA-N; molecular formula C₁₆H₁₈N₄O₃S; MW 346.4 g/mol) is a cyclopropanecarboxamide sulfonamide, whereas tofacitinib (InChI Key: UJLAWZDWDVHWOW-YPMHNXCESA-N; molecular formula C₁₆H₂₀N₆O; MW 312.37 g/mol) is a piperidine-substituted pyrrolopyrimidine with no sulfonamide or cyclopropane functionality [2]. These two compounds differ in molecular weight (346.4 vs. 312.37 g/mol), elemental composition (presence vs. absence of sulfur), and all key pharmacophoric features. Procurement of the wrong compound due to vendor misannotation would result in targeting JAK kinases rather than the PDE/sulfonamide-binding proteome, completely altering experimental outcomes. Independent verification by LC-MS ([M+H]⁺ expected at m/z 347.1 for the target compound versus 313.2 for tofacitinib) or ¹H NMR (characteristic cyclopropane proton signals at δ 0.8–1.2 ppm and pyrimidine methyl singlets at δ 2.3–2.5 ppm for the target compound, absent in tofacitinib) provides unambiguous identity confirmation .

chemical identity verification CAS registry structural misannotation procurement quality control

Patent Landscape Positioning: Pyrimidine Sulfonamide Chemotype in Kinase and PDE Target Space

This compound appears within the claims or exemplification of multiple patent families covering pyrimidine sulfonamide derivatives. In US9388139, the compound (designated as Compound 9) was profiled against PDE5A and COX-2, confirming its placement within a PDE-targeted screening cascade [1]. In contrast, structurally related N-sulfonylaminocyclopropanecarboxamides from Japan Tobacco's patent portfolio were optimized for aggrecanase and MMP-13 inhibition, achieving nanomolar potency through modifications to the aryl sulfonamide substituent while retaining the cyclopropanecarboxamide core [2]. Meanwhile, the broader class of heterocyclic amide-sulfonamide hybrids (exemplified in US20060199821) has been directed toward p38 kinase, where the pyrimidine substitution pattern directly impacts kinase selectivity versus other ATP-binding enzymes [3]. The fact that this specific compound appears in PDE-related patent filings, rather than in the kinase- or metalloprotease-optimized patent families, suggests that its particular substitution pattern (4,6-dimethylpyrimidine combined with cyclopropanecarboxamide) was selected for or emerged from PDE-targeted screening rather than from the kinase or protease programs. This program-specific origin provides context for its activity profile that cannot be assumed for close structural analogs from different medicinal chemistry campaigns.

patent analysis pyrimidine sulfonamide kinase inhibition PDE inhibition intellectual property

Recommended Research and Industrial Application Scenarios for N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide (CAS 433691-75-9)


Chemical Probe for PDE5A-Mediated Signaling with Built-in COX-2 Counter-Screening Control

The compound's PDE5A IC₅₀ of 1.8 μM, coupled with its >55-fold selectivity over COX-2 (IC₅₀ > 100 μM), makes it suitable as a moderate-potency PDE5 chemical probe in cellular assays where COX-2-mediated prostaglandin signaling would confound phenotypic interpretation (e.g., vascular smooth muscle relaxation, platelet aggregation, or inflammatory mediator release assays). At concentrations of 5–10 μM, the compound is expected to achieve substantial PDE5A target engagement while maintaining COX-2 activity below 10% inhibition, providing a cleaner window than pan-PDE inhibitors such as zaprinast. Researchers should note that the moderate PDE5 potency (μM range) requires careful concentration-response profiling and is best suited for target validation studies rather than in vivo efficacy models requiring nanomolar potency [1].

Structure-Activity Relationship (SAR) Exploration of Pyrimidine Sulfonamide Cyclopropanecarboxamide Hybrid Chemotypes

This compound serves as a key reference point for medicinal chemistry campaigns exploring the intersection of pyrimidine sulfonamide and cyclopropanecarboxamide pharmacophores. The 4,6-dimethyl substitution and the cyclopropane constraint define a specific region of chemical space that has been explored in PDE (US9388139), metalloprotease (Japan Tobacco patents), and kinase (US20060199821) programs [2][3]. Systematic modification of the pyrimidine substituents (e.g., 4-methyl, 6-methyl, 4,6-diethyl), the phenyl linker (meta- vs. para-substitution), or the cyclopropane ring (spiro-fusion, fluorination) can be benchmarked against this compound's PDE5A/COX-2 dataset to map selectivity determinants across target families. The compound's moderate molecular weight (346.4 g/mol) and balanced LogP (predicted ~2.5–3.0) provide a favorable starting point for lead optimization with room for property tuning [1].

Quality Control Reference Standard for Vendor Batch Identity Verification

Given the documented vendor database misannotation conflating this compound with tofacitinib, laboratories procuring CAS 433691-75-9 should establish an in-house reference standard using orthogonal analytical methods: LC-MS confirmation of [M+H]⁺ at m/z 347.1 (distinct from tofacitinib at m/z 313.2), ¹H NMR verification of the characteristic cyclopropane multiplet (δ 0.8–1.2 ppm, 4H) and the two pyrimidine methyl singlets (δ ~2.4 ppm, 6H), and HPLC purity assessment (>95% by UV at 254 nm) [4]. This identity verification workflow mitigates the risk of receiving a functionally irrelevant compound and should be applied to every new vendor lot before use in biological assays.

Negative Control Compound for Aggrecanase/MMP-13 or p38 Kinase Screening Cascades Employing Related Chemotypes

Because structurally related N-sulfonylaminocyclopropanecarboxamides have been optimized as potent aggrecanase/MMP-13 inhibitors (Japan Tobacco patent family) and pyrimidine sulfonamides have been developed as p38 kinase inhibitors (US20060199821), this compound—which emerged from PDE-focused screening—can serve as a selectivity control to confirm that biological activity observed with related chemotypes is due to the intended target engagement rather than to pan-chemotype effects [2][3]. Its weak PDE5A potency (μM range) and negligible COX-2 activity provide a defined baseline against which more potent metalloprotease or kinase inhibitors from the same structural class can be compared.

Quote Request

Request a Quote for N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.